molecular formula C14H17N3O2S B2637753 1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide CAS No. 2034549-70-5

1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide

Cat. No.: B2637753
CAS No.: 2034549-70-5
M. Wt: 291.37
InChI Key: ABRPWHCPHLAXQH-UHFFFAOYSA-N
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Description

“1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide” is a chemical compound that is part of a novel series of metabotropic glutamate receptor 5 negative allosteric modulators . These modulators are based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core .


Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes, and benzaldehyde in an acidic medium . The reaction in acetic acid leads to the formation of 6-nitro-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]-pyrimidines, which subsequently undergo a rearrangement .


Molecular Structure Analysis

The molecular structure of this compound is based on a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold allows for the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a multicomponent reaction with trioxane and the alkylation reactions of 4,7-dihydroazolo[1,5-a]pyrimidine nitro derivatives . The alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen leads to the oxidation of the pyridine ring with the formation of N-methyl-substituted heteroaromatic derivative .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

The synthesis and analysis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and the role of hydrogen bonding in their structural arrangement. These compounds demonstrate varying dimensions of hydrogen bonding, from zero-dimensional centrosymmetric dimers to two-dimensional sheets, highlighting their potential in designing molecular structures with specific conformational and supramolecular properties (Sagar et al., 2017).

Relay Proton Brake Mechanism

A study on N-Pyridyl-2-iso-propylaniline derivatives, related to the chemical structure of interest, showcased a significant deceleration in rotation rates around molecular bonds through a relayed proton brake mechanism. This highlights the compound's relevance in the study of molecular rotation and potential applications in molecular switches or sensors (Furukawa et al., 2020).

Tetrazole-Containing Ligands

Research into the synthesis of new multitope tetrazole-containing ligands, including those that combine tetrazole and pyridine rings, underpins the versatility of such compounds in creating polynuclear ligands for coordination chemistry. The ability to form 3D polymer frameworks through hydrogen bonds and π-π stacking interactions suggests applications in materials science and catalysis (Grigoriev et al., 2022).

Metal Coordination

A study on N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides highlighted their potential as ligands for metal coordination. This research sheds light on the structural nuances that influence the coordination behavior and could inform the development of novel coordination compounds with specific properties (Jacobs et al., 2013).

COX-2 Inhibition

Investigations into the impact of the methanesulfonamide group on the inhibitory activity against cyclooxygenase-2 (COX-2) have identified potent and selective COX-2 inhibitors. This research could contribute to the development of new anti-inflammatory agents, highlighting the therapeutic potential of sulfonamide derivatives (Singh et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential as a negative allosteric modulator of the metabotropic glutamate receptor 5 . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold could be explored .

Properties

IUPAC Name

1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-20(19,11-12-4-2-1-3-5-12)16-13-7-9-17-14(10-13)6-8-15-17/h1-6,8,13,16H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRPWHCPHLAXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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